TD-198946
Overview
Description
TD-198946 is a thienoindazole derivative that has gained attention as a potent chondrogenic agent. It has shown promise in promoting chondrogenic differentiation without inducing hypertrophy, making it a potential candidate for disease-modifying osteoarthritis drugs .
Mechanism of Action
Target of Action
The primary target of TD-198946 is Runx1 , a transcription factor . Runx1 plays a crucial role in chondrogenic differentiation, which is the process by which cells differentiate into chondrocytes, the cells responsible for cartilage formation .
Mode of Action
This compound interacts with its target, Runx1, by regulating its expression . This regulation is crucial as Runx1 expression is typically downregulated in both mouse and human osteoarthritis (OA) cartilage compared to normal tissue . By restoring Runx1 expression, this compound promotes chondrogenic differentiation without promoting hypertrophy .
Biochemical Pathways
This compound affects the NOTCH3 signaling pathway . This pathway is associated with cell differentiation and development. By enhancing the NOTCH3 signaling pathway, this compound boosts the chondrogenic potential of human synovium-derived stem cells (hSSCs) .
Result of Action
This compound has been shown to induce chondrogenic differentiation without promoting hypertrophy in cell and metatarsal organ cultures . When administered directly into the joint space, it successfully prevents and repairs degeneration of the articular cartilage .
Action Environment
The action of this compound is influenced by the environment within the joint space where it is administered . The compound has been shown to be effective in a surgically-induced mouse model of OA . .
Preparation Methods
Synthetic Routes and Reaction Conditions
TD-198946 is synthesized through a series of chemical reactions involving thienoindazole derivatives. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared using standard organic synthesis techniques involving multiple steps of chemical reactions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be stored at -20°C for up to three years .
Chemical Reactions Analysis
Types of Reactions
TD-198946 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where different substituents can be introduced to the thienoindazole core.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
TD-198946 has a wide range of scientific research applications, including:
Chemistry: Used as a chondrogenic agent in chemical research to study cartilage formation and differentiation.
Biology: Promotes chondrogenesis in human synovium-derived stem cells and other stem cell types.
Industry: Utilized in the development of stem cell-based cartilage therapy and tissue engineering.
Comparison with Similar Compounds
TD-198946 is unique in its ability to promote chondrogenic differentiation without inducing hypertrophy. Similar compounds include other thienoindazole derivatives and chondrogenic agents that also promote cartilage formation but may have different mechanisms of action or efficacy profiles . Some of these similar compounds include:
Thienoindazole derivatives: Other compounds in this class may have similar chondrogenic properties but differ in their specific molecular targets and pathways.
Chondrogenic agents: Compounds like transforming growth factor β3 (TGFβ3) and bone morphogenetic proteins (BMPs) are also used to promote chondrogenesis but may have different effects on hypertrophy and differentiation.
This compound stands out due to its specific targeting of Runx1 and its ability to enhance chondrogenesis without adverse effects on hypertrophy, making it a promising candidate for therapeutic applications in osteoarthritis and cartilage repair .
Biological Activity
TD-198946 is a small molecular compound that has garnered attention for its potential therapeutic effects, particularly in the context of intervertebral disc degeneration (IDD) and cartilage repair. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cell types, and relevant case studies.
This compound primarily exerts its biological effects through the PI3K/Akt signaling pathway . Research indicates that this compound enhances the production of glycosaminoglycans (GAGs) in nucleus pulposus (NP) cells, which are crucial for maintaining the structural integrity and hydration of intervertebral discs. The activation of this pathway leads to increased expression of extracellular matrix (ECM) synthesis genes such as Acan , Has2 , and Col2a1 .
Key Findings on Mechanism
- GAG Synthesis : this compound significantly enhances GAG production in both mouse NP cells (mNPCs) and human NP cells (hNPCs), with optimal effects observed at concentrations of 10 nM and 100 nM, respectively .
- Gene Expression : The compound upregulates genes associated with ECM synthesis, although it does not uniformly affect all ECM markers across different cell types .
- Histological Preservation : In animal models, this compound treatment resulted in preserved NP structures and maintained disc height over time, indicating its potential to mitigate IDD progression .
Case Studies and Experimental Data
Several studies have explored the efficacy of this compound in various contexts:
Study 1: Effects on Intervertebral Disc Degeneration
In a mouse model using a tail-puncture technique to induce IDD:
- Immediate Treatment Model : this compound was administered immediately post-puncture, showing significant preservation of disc height compared to control groups.
- Latent Treatment Model : Administering this compound two weeks post-injury also resulted in maintained disc height and improved histological scores .
Treatment Group | % Disc Height Index (DHI) at Week 6 | Histological Score |
---|---|---|
Vehicle | Decreased significantly | Low |
This compound | Maintained | High |
Study 2: Chondrogenic Differentiation
In experiments involving dedifferentiated chondrocytes:
- This compound treatment led to increased expression levels of key chondrogenic markers such as RUNX1 , SOX9 , and COL2A1 , indicating enhanced redifferentiation capabilities .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
- Enhancement of GAG Production : Critical for maintaining disc hydration and structural integrity.
- Activation of PI3K/Akt Pathway : Central to its mechanism, influencing gene expression related to ECM synthesis.
- Therapeutic Potential for IDD : Demonstrated ability to preserve disc height and NP structure in preclinical models.
Properties
IUPAC Name |
1-methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c1-31-24-17(14-29-31)7-13-21-23(24)27(35-25(21)26(28)32)34-20-11-9-19(10-12-20)33-15-18-8-6-16-4-2-3-5-22(16)30-18/h2-6,8-12,14H,7,13,15H2,1H3,(H2,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAMAWMLTUNPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC3=C(SC(=C32)OC4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5)C(=O)N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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